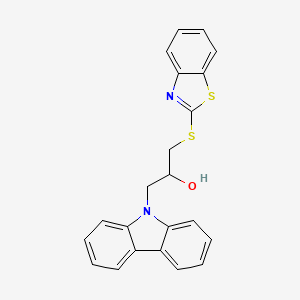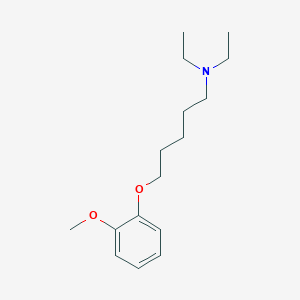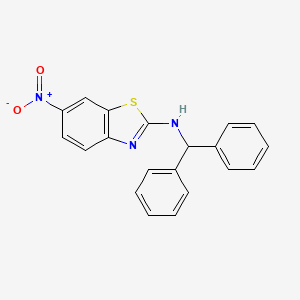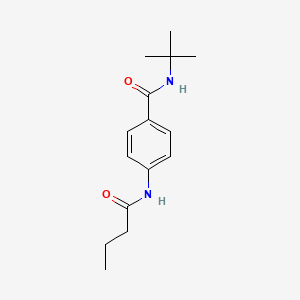![molecular formula C10H17NO4 B4930450 ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B4930450.png)
ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate, also known as EMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMA belongs to the class of aziridine-containing compounds, which are known for their unique reactivity and biological properties.
Aplicaciones Científicas De Investigación
Ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has been shown to have potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has also been studied for its antibacterial and antifungal properties. In materials science, ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has been used as a monomer for the synthesis of polymers with unique properties such as high thermal stability and high glass transition temperature. In organic synthesis, ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has been used as a building block for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate is not fully understood. However, it is believed that ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate induces apoptosis in cancer cells by activating the caspase pathway. ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has also been found to inhibit the activity of bacterial and fungal enzymes, which are essential for their survival.
Biochemical and Physiological Effects:
ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has been shown to have minimal toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has been found to be metabolized in the liver and excreted through the urine. ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has also been shown to have low bioavailability, which may limit its effectiveness in some applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has also been shown to have minimal toxicity, which makes it a safe compound to work with. However, ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has some limitations as well. It has low solubility in water, which may limit its use in some applications. ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate also has low bioavailability, which may limit its effectiveness in vivo studies.
Direcciones Futuras
There are several future directions for ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate research. In medicinal chemistry, ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate can be further studied for its anti-cancer properties. The mechanism of action of ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate can be further elucidated to develop more effective cancer therapies. In materials science, ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate can be used as a monomer for the synthesis of new polymers with unique properties. In organic synthesis, ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate can be used as a building block for the synthesis of new compounds with potential applications in various fields. Further studies are also needed to determine the long-term effects of ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate on human health.
Métodos De Síntesis
Ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate can be synthesized through a multistep process that involves the reaction of 2-methyl-2-propen-1-ol with ethyl chloroformate, followed by the reaction with aziridine. The final product is obtained through the deprotection of the methoxycarbonyl group using hydrochloric acid. The purity of the compound can be improved through various purification techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
ethyl 1-(1-methoxy-1-oxobutan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-7(9(12)14-3)11-6-8(11)10(13)15-5-2/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGBIBXIIMHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N1CC1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]methyl}propanamide](/img/structure/B4930378.png)
![N'-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4930398.png)

![2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)



![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4930442.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4930454.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4930456.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4930463.png)
![4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4930471.png)